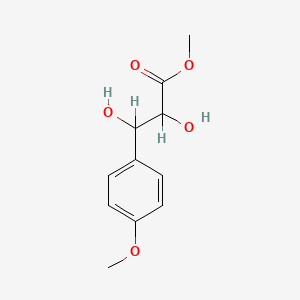
Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate
Cat. No. B8462632
M. Wt: 226.23 g/mol
InChI Key: KPLLZYQROJDPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06495217B2
Procedure details


[DHQD]2PHAL (54.5 mg, 0.25 mol %), methyl (E)-3-(4-methoxyphenyl)-2-propenoate (5.38 g, 28 mmol), N-methyl morpholine N-oxide (60% aqueous solution, 7.0 ml) and tert-butanol (11.2 ml) were charged to a 100 ml 3-neck flask and stirred at room temperature. Potassium osmate (VI) dihydrate (21.4 mg, 0.2 mol %) was added portionwise and the reaction was stirred at room temperature. The reaction procedure was monitored by HPLC. After 17 hours, Tiron (200 mg) was added to quench the reaction, followed by water (50 ml). The mixture was allowed to stir for one hour, ethyl acetate (50 ml) was added to the mixture and the resultant two layers were vigorously stirred for 30 minutes. The organic phase was removed and washed with water, dried (Na2SO4) and evaporated to dryness on a rotary evaporator. The product was purified by flash column chromatography using DCM: ethyl acetate (3:2) as eluant. Evaporation of the appropriate fractions gave methyl 2,3-dihydroxy-3- (4-methoxyphenyl)propanoate as a white crystalline solid (3.2 g, 62%). mp. 108° C., [α]D=−1.2° (THF, conc.=0.01306 22° C.). 1H-NMR was in accordance with expected signals.
[Compound]
Name
[DHQD]2PHAL
Quantity
54.5 mg
Type
reactant
Reaction Step One








Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7]C(/C=C/C(OC)=O)=[CH:5][CH:4]=1.C[N+]1([O-])CC[O:19]CC1.[C:23]([OH:27])([CH3:26])([CH3:25])C.C1C(O)=C(O)C(S([O-])(=O)=O)=CC=1S([O-])(=O)=O.[Na+].[Na+].[C:46]([O:49][CH2:50]C)(=[O:48])C>O.O.[O-][Os]([O-])(=O)=O.[K+].[K+].O>[OH:19][CH:25]([CH:23]([OH:27])[C:26]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:46]([O:49][CH3:50])=[O:48] |f:3.4.5,7.8.9.10.11|
|
Inputs


Step One
[Compound]
|
Name
|
[DHQD]2PHAL
|
|
Quantity
|
54.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.38 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)/C=C/C(=O)OC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
|
Name
|
|
|
Quantity
|
11.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
21.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction procedure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant two layers were vigorously stirred for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the appropriate fractions
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)OC)C(C1=CC=C(C=C1)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
